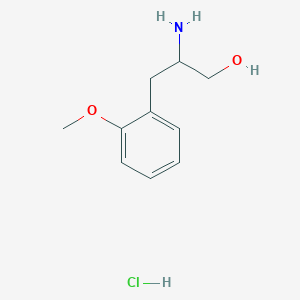

2-Amino-3-(2-methoxyphenyl)propan-1-OL hcl

Description

BenchChem offers high-quality 2-Amino-3-(2-methoxyphenyl)propan-1-OL hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-(2-methoxyphenyl)propan-1-OL hcl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H16ClNO2 |

|---|---|

Molecular Weight |

217.69 g/mol |

IUPAC Name |

2-amino-3-(2-methoxyphenyl)propan-1-ol;hydrochloride |

InChI |

InChI=1S/C10H15NO2.ClH/c1-13-10-5-3-2-4-8(10)6-9(11)7-12;/h2-5,9,12H,6-7,11H2,1H3;1H |

InChI Key |

ZRGPFHWXOOLSIJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1CC(CO)N.Cl |

Origin of Product |

United States |

The Significance of Aryl Substituted Amino Alcohols in Synthetic Chemistry

Aryl-substituted amino alcohols are organic compounds containing both an amino group and a hydroxyl group attached to a carbon skeleton that includes an aromatic ring. This unique combination of functional groups imparts a range of valuable properties that make them indispensable in various areas of chemical synthesis. Their utility stems from their capacity to act as chiral auxiliaries, ligands in asymmetric catalysis, and as precursors for the synthesis of biologically active molecules.

The presence of both a basic amino group and an acidic hydroxyl group allows these molecules to participate in a wide array of chemical transformations. They are extensively used as solvents, plasticizers, and intermediates in the production of agrochemicals and pharmaceuticals. The aromatic ring, in this case, a 2-methoxyphenyl group, provides steric bulk and electronic properties that can influence the stereochemical outcome of reactions in which these molecules participate.

An Overview of Stereochemical Considerations in Amino Alcohol Synthesis

The synthesis of amino alcohols with well-defined stereochemistry is a significant challenge in organic synthesis. The presence of at least two stereocenters in many amino alcohols, including 2-Amino-3-(2-methoxyphenyl)propan-1-OL, necessitates precise control over the spatial arrangement of atoms. Several strategies have been developed to achieve high levels of stereoselectivity.

One common approach is substrate control , where the inherent chirality of the starting material dictates the stereochemistry of the newly formed stereocenters. Another powerful method is reagent control , which employs chiral reagents or catalysts to favor the formation of one stereoisomer over another. This includes techniques such as the Sharpless asymmetric aminohydroxylation, which can introduce both the amino and hydroxyl groups in a stereospecific manner. Furthermore, auxiliary control involves the temporary attachment of a chiral auxiliary to the substrate to direct the stereochemical course of a reaction.

The synthesis of enantiomerically pure amino alcohols is often accomplished through methods like the reduction of α-amino ketones or the ring-opening of chiral epoxides with amines. The choice of synthetic route depends on the desired stereoisomer and the complexity of the target molecule.

The Research Landscape of 2 Amino 3 2 Methoxyphenyl Propan 1 Ol Hcl As a Synthetic Building Block

Asymmetric Synthesis Approaches

Asymmetric synthesis provides the most efficient route to enantiomerically pure compounds by selectively producing one enantiomer over the other. This is typically achieved using chiral catalysts or auxiliaries that create a chiral environment for the reaction, influencing the stereochemical outcome.

The formation of the 1,2-amino alcohol moiety in the target compound can be achieved through the stereocontrolled reduction of a carbonyl or imine precursor, often in conjunction with a stereoselective amination step. The key to these strategies is the use of chiral metal complexes that facilitate high enantioselectivity.

A primary route to chiral 1,2-amino alcohols involves the asymmetric reduction of α-amino ketone precursors. The precursor for the target compound would be 2-amino-1-hydroxy-3-(2-methoxyphenyl)propan-2-one. Catalytic asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) are powerful methods for this transformation. acs.org Ruthenium-based catalysts, such as the Noyori-Ikariya catalysts, are well-established for the ATH of ketones, where a hydrogen donor like isopropanol (B130326) or a formic acid/triethylamine mixture is used. mdpi.com The mechanism involves the formation of a six-membered transition state, where the stereochemical outcome is controlled by interactions between the substrate and the chiral ligands on the metal center. mdpi.com

Similarly, the enantioselective reduction of imine precursors is a viable strategy. Imine reductases (IREDs) have emerged as effective biocatalysts for the reduction of C=N bonds, demonstrating broad substrate scope and high chemoselectivity. researchgate.net For non-enzymatic routes, iridium complexes with chiral ligands like f-Binaphane have shown excellent reactivity and enantioselectivity for the asymmetric hydrogenation of imines. dicp.ac.cn A potential precursor for the target molecule could be an imine formed from 1-(2-methoxyphenyl)propan-1,2-dione, which upon reduction and subsequent functional group manipulation would yield the desired amino alcohol.

| Precursor Type | Catalyst Type | Key Features |

| α-Amino Ketone | Ru-based (e.g., Noyori-Ikariya) | High enantioselectivity in Asymmetric Transfer Hydrogenation (ATH). acs.orgmdpi.com |

| α-Amino Ketone | Ir-based (e.g., Spiro Iridium) | Outstanding activity and enantioselectivity in Asymmetric Hydrogenation (AH). researchgate.net |

| Imine | Imine Reductase (IRED) | Biocatalytic route with high chemoselectivity and enantioselectivity. researchgate.net |

| Imine | Ir-f-Binaphane Complex | Highly active for asymmetric hydrogenation of acyclic imines. dicp.ac.cn |

The success of asymmetric hydrogenation hinges on the design of the chiral catalyst, which is typically a transition metal center (e.g., Iridium, Ruthenium, Rhodium) coordinated to a chiral ligand. researchgate.netwhiterose.ac.uk These ligands create a precisely defined chiral pocket around the metal's active site, enabling facial discrimination of the prochiral substrate.

For the reduction of ketone precursors, highly efficient iridium catalysts based on chiral spiro pyridine-aminophosphine (SpiroPAP) ligands have been developed. researchgate.net These catalysts have demonstrated exceptional activities and enantioselectivities (often >99% ee) for the hydrogenation of α-amino ketones to form chiral 1,2-amino alcohols. researchgate.net Similarly, ruthenium catalysts paired with chiral diamine ligands, such as the tethered RuCl(S,S)-Teth-TsDpen, have proven highly effective in the asymmetric transfer hydrogenation of unprotected α-ketoamines, providing a direct route to important pharmaceutical building blocks with excellent enantiomeric ratios. acs.org

In the context of imine reduction, iridium complexes featuring ligands such as f-Binaphane are notable. dicp.ac.cn These systems can achieve high enantioselectivities in the direct reductive amination of aryl ketones, where an imine is formed in situ and subsequently hydrogenated. dicp.ac.cn The choice of ligand is critical, as its steric and electronic properties dictate the stereochemical control of the reaction.

| Catalyst System | Ligand Type | Target Functionality | Reported Performance (for analogous substrates) |

| Ir-(R)-SpiroPAP | Chiral Spiro Pyridine-Aminophosphine | α-Amino Ketones | Up to 99.9% ee, TON up to 100,000. researchgate.net |

| RuCl(S,S)-Teth-TsDpen | Tethered TsDPEN | α-Amino Ketones | Up to 99.3:0.7 er. acs.org |

| Ir-f-Binaphane | Axially Chiral Diphosphine | Aryl Ketones (Reductive Amination) | Up to 96% ee. dicp.ac.cn |

| Mn-P,N,N Complex | Facially Coordinating P,N,N | Ketimines | High enantioselectivity for unactivated imines. whiterose.ac.uk |

Stereoselective amination offers another direct pathway to chiral amines and amino alcohols. One prominent method is biocatalytic reductive amination using native amine dehydrogenases (AmDHs). These enzymes can synthesize small chiral amines and amino alcohols from their corresponding ketone precursors with high conversion and enantioselectivity. frontiersin.org For example, MsmeAmDH has been shown to be effective for producing (S)-butan-2-amine with 93.6% ee. frontiersin.org This approach could potentially be applied to a precursor like 1-hydroxy-3-(2-methoxyphenyl)propan-2-one.

Chemoenzymatic sequential protocols have also been developed, combining a chemical oxidation step with an enzymatic amination step. For instance, an alcohol can be oxidized to a ketone, which is then subjected to asymmetric biotransamination using an amine transaminase to yield a chiral amine. uniovi.es This strategy allows for the production of both enantiomers of a target amine by selecting an appropriate amine transaminase enzyme. uniovi.es

Resolution methods are employed when a racemic mixture is synthesized first, followed by the separation of the enantiomers. While classical resolution has a maximum theoretical yield of 50% for the desired enantiomer, modern techniques like dynamic kinetic resolution can overcome this limitation.

Dynamic Kinetic Resolution (DKR) is a powerful technique that combines the kinetic resolution of a racemic starting material with in situ racemization of the slower-reacting enantiomer. princeton.eduillinois.edu This continuous conversion of the undesired enantiomer into the desired one allows for a theoretical yield of up to 100% of a single enantiomerically pure product. princeton.edu

A common DKR setup for chiral alcohols and amines involves a dual-catalyst system: an enzyme (often a lipase (B570770), such as Candida antarctica lipase B, CALB) for the enantioselective acylation step and a transition metal complex (typically Ruthenium or Palladium-based) to catalyze the racemization of the unreacted substrate. researchgate.netacs.org For the synthesis of 2-Amino-3-(2-methoxyphenyl)propan-1-OL, a DKR process could involve the enantioselective acylation of the secondary alcohol group. The unreacted (S)-enantiomer would be continuously racemized by a metal catalyst, allowing the lipase to eventually convert the entire racemic mixture into the acylated (R)-enantiomer (or vice versa, depending on the enzyme's selectivity). acs.org For an efficient DKR, the rate of racemization must be at least equal to or greater than the rate of the slower-reacting enantiomer's resolution. princeton.edu

| Resolution Catalyst (KR) | Racemization Catalyst | Substrate Type | Key Principle |

| Lipase (e.g., CALB, Novozym-435) | Ru-complex | Secondary Alcohols | Enantioselective enzymatic acylation. acs.org |

| Subtilisin Carlsberg | Ru-complex | Secondary Alcohols | (S)-selective enzymatic acylation. acs.org |

| Lipase (Pseudomonas cepacia) | Ru-complex | γ-hydroxy acid derivatives | Combination of enzymatic KR with Ru-catalyzed racemization. researchgate.net |

| Cr(salen) complex | In situ racemization | Epoxides | Kinetic resolution where starting material racemizes under reaction conditions. illinois.edu |

Diastereoselective Synthesis through Resolution Methods

Crystallization-Induced Diastereomer Resolution Approaches

Crystallization-induced diastereomer resolution is a powerful technique for separating stereoisomers. This method relies on the differential solubility of diastereomeric salts, which are formed by reacting the racemic amine with a chiral resolving agent. One diastereomer preferentially crystallizes from the solution, allowing for its separation by filtration. The less soluble diastereomeric salt can then be treated to recover the desired enantiomer. This process can be optimized by careful selection of solvents and crystallization conditions to maximize the yield and enantiomeric excess of the target compound. researchgate.net

A key advantage of this approach is the potential for a "crystallization-induced asymmetric transformation," where the more soluble diastereomer in the solution (in equilibrium with the solid phase) can racemize in situ. researchgate.net This racemization allows for the continuous conversion of the undesired enantiomer into the desired one, which then crystallizes out of solution, theoretically enabling a 100% yield of the desired enantiomer from the racemate. researchgate.net The efficiency of this process is highly dependent on the racemization rate and the crystallization kinetics. researchgate.net

Resolution Utilizing Chiral Acids

The resolution of racemic amines through the formation of diastereomeric salts with chiral acids is a classical and widely employed method. libretexts.org Chiral acids such as tartaric acid derivatives, mandelic acid, and camphorsulfonic acid are commonly used as resolving agents. researchgate.net The choice of the chiral acid is crucial and often determined empirically to find one that forms diastereomeric salts with significantly different solubilities, facilitating their separation by fractional crystallization. libretexts.org

The process involves dissolving the racemic amine and the chiral acid in a suitable solvent. Upon cooling or solvent evaporation, the less soluble diastereomeric salt crystallizes out. After separation, the optically pure amine can be liberated from the salt by treatment with a base. The resolving agent can often be recovered and reused, making the process more economical. libretexts.org The success of this method hinges on the ability to obtain well-formed crystals and the significant difference in solubility between the two diastereomeric salts.

Table 1: Examples of Chiral Acids Used in Amine Resolution

| Chiral Acid | Typical Application |

| Dibenzoyl-D-tartaric acid | Resolution of various amines |

| (S)-Mandelic acid | Resolution of 1-arylalkylamines researchgate.net |

| (1S)-(+)-10-Camphorsulfonic acid | Resolution of basic compounds |

| N-acetyl-L-leucine | Resolution of amines google.com |

General Synthetic Routes

Mannich Reaction-Based Syntheses of Amino Ketone Intermediates

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (like a ketone), an aldehyde (often formaldehyde), and a primary or secondary amine. oarjbp.comwikipedia.org This reaction is a powerful tool for the synthesis of β-amino ketones, which are key intermediates in the preparation of 2-Amino-3-(2-methoxyphenyl)propan-1-OL. oarjbp.com

In this context, 2-methoxyacetophenone (B1211565) would serve as the ketone component. The reaction with formaldehyde (B43269) and an appropriate amine (or ammonia (B1221849) equivalent) under acidic or basic conditions yields the corresponding β-amino ketone, 2-amino-1-(2-methoxyphenyl)propan-1-one. rsc.orgnih.gov The mechanism involves the formation of an iminium ion from the amine and formaldehyde, which then acts as an electrophile and is attacked by the enol form of the ketone. wikipedia.orgmsu.edu

Table 2: Components of the Mannich Reaction for the Synthesis of the β-Amino Ketone Intermediate

| Component | Role | Example |

| Ketone | Active Hydrogen Compound | 2-Methoxyacetophenone |

| Aldehyde | Carbonyl Component | Formaldehyde |

| Amine | Amino Group Source | Ammonia or a primary/secondary amine |

Reduction of Beta-Amino Ketone and Oxime Derivatives

The β-amino ketone intermediate, 2-amino-1-(2-methoxyphenyl)propan-1-one, is then reduced to form the final amino alcohol. The reduction of the carbonyl group can be achieved using various reducing agents. The choice of reducing agent can influence the stereoselectivity of the reaction, leading to different diastereomers (syn or anti) of the 1,3-amino alcohol. nih.gov

Common reducing agents include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). Catalytic hydrogenation is another effective method. researchgate.net The stereochemical outcome of the reduction can sometimes be directed by the nature of the protecting group on the amino functionality. nih.gov

Alternatively, the ketone can be converted to an oxime derivative by reaction with hydroxylamine. Subsequent reduction of the oxime can also yield the desired amino alcohol. For example, reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids with zinc dust and formic acid has been used to produce racemic amino acids. nih.gov

Formation of the Hydrochloride Salt

The final step in the synthesis is the formation of the hydrochloride salt of 2-Amino-3-(2-methoxyphenyl)propan-1-OL. This is typically achieved by treating the free amine with hydrochloric acid. youtube.com The amine, acting as a base, accepts a proton from the acid to form an ammonium (B1175870) salt. youtube.com

This salt formation is often used for purification and isolation, as the hydrochloride salts are typically crystalline solids that are easier to handle and purify by recrystallization than the free amine, which may be an oil. youtube.com The reaction is generally carried out by dissolving the amine in a suitable solvent, such as ethanol (B145695) or dioxane, and then adding a solution of hydrogen chloride in the same or a compatible solvent. researchgate.net The hydrochloride salt then precipitates from the solution and can be collected by filtration. researchgate.net

Chemical Transformations Involving Methyl Ether Cleavage

The cleavage of methyl ethers, particularly aryl methyl ethers, is a significant transformation in organic synthesis, often employed in the final stages to deprotect a hydroxyl group. In the context of synthesizing phenolic amino alcohols from their methoxy-substituted precursors, such as the conversion of a 2-methoxyphenyl intermediate to a 2-hydroxyphenyl final product, this step is crucial.

Various reagents and conditions have been developed for the cleavage of aryl methyl ethers. A common and robust method involves the use of strong protic acids, such as hydrochloric acid (HCl), often at elevated temperatures. google.comjustia.com The reaction of a methoxy-substituted precursor with concentrated hydrochloric acid can be performed by boiling under reflux, typically at the boiling point of the aqueous acid solution (around 100-110°C). google.com For less reactive substrates or to accelerate the reaction, the cleavage can be conducted under increased pressure in an autoclave, which allows for temperatures exceeding the normal boiling point. google.com This approach is particularly relevant for the synthesis of the hydrochloride salt of the target amino alcohol, as the reaction medium directly provides the counter-ion.

Table 1: Methodologies for Aryl Methyl Ether Cleavage

| Reagent/Condition | Description | Typical Application |

|---|---|---|

| Hydrochloric Acid (HCl) | Strong protic acid used in concentrated aqueous solution. Reaction can be performed under reflux or in an autoclave at elevated pressure and temperature. google.comjustia.com | Direct conversion of methoxy-aryl compounds to the corresponding phenol (B47542) hydrochloride salt. |

| Boron Tribromide (BBr₃) | A powerful Lewis acid effective at cleaving ethers, often used at low temperatures. organic-chemistry.org | Cleavage of a wide range of aryl alkyl ethers with high efficiency. organic-chemistry.org |

| Phosphorus Pentoxide/Methanesulfonic Acid | A mixture that can facilitate demethylation followed by mesylation in a one-pot reaction. organic-chemistry.org | Conversion of aryl methyl ethers directly to aryl mesylates. organic-chemistry.org |

| 2-(Diethylamino)ethanethiol | A thiol-based reagent that affords phenols in good yields with an acid-soluble byproduct, simplifying workup. organic-chemistry.org | Deprotection of various aromatic methyl ethers. organic-chemistry.org |

Optimization of Reaction Conditions

The successful synthesis of complex molecules like 2-Amino-3-(2-methoxyphenyl)propan-1-OL HCl hinges on the careful optimization of reaction conditions. Factors such as the choice of solvent, temperature, pressure, and catalyst systems play a pivotal role in determining the reaction's yield, purity, and stereochemical outcome.

Solvent Effects and Reaction Media in Amino Alcohol Synthesis

The solvent is not merely an inert medium but an active participant that can influence reaction rates, equilibria, and selectivity. In the synthesis of amino alcohols, a diverse range of solvents and reaction media are employed.

Aqueous media have gained prominence as an environmentally benign solvent. For instance, the aminolysis of various epoxides to yield β-amino alcohols can proceed with high selectivity and in excellent yields in water, often without the need for any catalyst. organic-chemistry.org Polar mixed-solvent systems are also highly effective for this transformation. organic-chemistry.org

In other synthetic strategies, the choice of organic solvent is critical. During a copper-catalyzed reductive coupling to form amino alcohols, the use of trifluorotoluene (PhCF₃) resulted in improved yields compared to toluene (B28343), especially for more sterically demanding substrates. nih.gov In the same system, the addition of a protic co-solvent like tert-butanol (B103910) (t-BuOH) was found to mitigate the formation of an undesired carbonate byproduct, although it sometimes led to reduced yields by competing with the desired reaction pathway. nih.gov The use of co-solvents can be essential; for example, 1,3-dipolar cycloaddition reactions have shown a crucial dependence on N,N'-Dimethylpropyleneurea (DMPU) as a co-solvent for the reaction to proceed efficiently. diva-portal.org

Biocatalytic approaches to amino alcohol synthesis predominantly use aqueous systems to maintain enzyme activity. mdpi.com However, to overcome the low solubility of organic substrates, co-solvents such as isopropanol and toluene may be used, creating slurry-to-slurry reaction conditions that can accommodate high substrate concentrations. mdpi.com In some cases, reactions can be performed under solvent-free conditions, which offers advantages in terms of process intensity and waste reduction. organic-chemistry.org

Table 2: Influence of Solvents on Amino Alcohol Synthesis

| Solvent/Medium | Reaction Type | Observed Effect | Reference |

|---|---|---|---|

| Water | Aminolysis of epoxides | Enables high selectivity and yield without a catalyst. | organic-chemistry.org |

| Trifluorotoluene (PhCF₃) | Cu-catalyzed reductive coupling | Improved yields compared to toluene for sterically demanding ketones. | nih.gov |

| Toluene with t-BuOH (co-solvent) | Cu-catalyzed reductive coupling | Mitigates byproduct formation but can reduce overall yield. | nih.gov |

| Aqueous with Isopropanol/Toluene | Biocatalytic reduction | Allows for high substrate loading (slurry-to-slurry) in enzymatic reactions. | mdpi.com |

| Solvent-free | Epoxide opening with amines | Efficient catalysis with Zinc(II) perchlorate, offering a green alternative. | organic-chemistry.org |

Temperature and Pressure Control for Yield and Stereoselectivity

Temperature and pressure are fundamental parameters for controlling reaction kinetics and thermodynamics, thereby influencing product yield and stereoselectivity. Biocatalytic syntheses are notable for often proceeding under mild conditions, such as ambient temperature and atmospheric pressure, which helps preserve the delicate structure of the enzyme catalyst and can prevent side reactions like isomerization. mdpi.com However, optimization may lead to elevated temperatures; one enzymatic reduction process was found to be optimal at 45°C to handle high substrate concentrations. mdpi.com

In contrast, many traditional organic transformations require more stringent temperature control. For example, while some aza-Wacker cyclizations to form oxazolidine (B1195125) precursors to amino alcohols proceed smoothly at room temperature (25°C), others may require heating to 60°C for efficient conversion. nih.gov Attempts to control selectivity by lowering the reaction temperature are common, though not always successful; in one 1,3-dipolar cycloaddition, reducing the temperature failed to prevent an undesired over-reduction side reaction. diva-portal.org

Pressure becomes a key variable for reactions involving gaseous reagents or for shifting equilibria in liquid-phase reactions. As mentioned previously, the cleavage of a methyl ether with hydrochloric acid can be significantly accelerated by performing the reaction in an autoclave under increased pressure. google.com This allows the reaction temperature to be raised above the normal boiling point of the aqueous acid, leading to a faster and more complete conversion compared to refluxing at atmospheric pressure. google.com This control over temperature and pressure is vital for driving reactions to completion and maximizing the yield of the desired product.

Table 3: Effect of Temperature and Pressure on Select Reactions

| Reaction | Parameter | Condition | Outcome | Reference |

|---|---|---|---|---|

| Enzymatic Ketone Reduction | Temperature | 45°C | Optimized for high substrate concentration (100 g/L), achieving 99.3% yield. | mdpi.com |

| Aza-Wacker Cyclization | Temperature | 25°C vs. 60°C | Reaction conditions are substrate-dependent for optimal yield. | nih.gov |

| Methyl Ether Cleavage with HCl | Temperature/Pressure | Reflux (~100°C) | Effective cleavage over an extended period (48 hours). | google.com |

| Methyl Ether Cleavage with HCl | Temperature/Pressure | Autoclave (>100°C) | Preferred method for faster and more complete conversion. | google.com |

Catalyst Loading and Ligand Design for Enhanced Efficiency

The efficiency and selectivity of many synthetic routes to amino alcohols are dictated by the catalyst system. This includes the nature of the catalyst itself (e.g., metal complex, organocatalyst, or enzyme), the amount of catalyst used (loading), and, in the case of metal complexes, the structure of the coordinating ligand.

Catalyst loading is a critical parameter to optimize, as it directly impacts cost and process sustainability. High efficiency is desired at the lowest possible catalyst loading. In an asymmetric reductive amination, it was shown that using 10 mol % of a chiral borophosphate catalyst gave excellent results, while decreasing the loading to 5 mol % led to a slight decrease in both yield and enantioselectivity, representing a trade-off between catalyst cost and reaction performance. acs.org For some reactions, such as the asymmetric ring-opening of meso-epoxides, very low catalyst loadings of a chiral ligand (e.g., 1.2 mol %) can be sufficient to achieve high yields and excellent enantioselectivities. organic-chemistry.org

Ligand design is arguably one of the most important areas of research in asymmetric catalysis. The steric and electronic properties of a ligand bound to a metal center create a specific chiral environment that directs the stereochemical outcome of a reaction. Historically, C₂-symmetric ligands like BINAP and DuPhos have been highly successful. nih.gov However, there is a growing recognition that non-symmetrical ligands, such as P,N-ligands (e.g., PHOX), can be more effective for certain transformations because they better reflect the non-symmetrical nature of catalytic intermediates. nih.gov Modifying the ligand structure, for instance by changing substituents, can dramatically alter the catalyst's performance, influencing not only enantioselectivity but also regioselectivity in reactions like allylic alkylation. nih.gov The development of catalysts for asymmetric reductive amination often involves screening various chiral phosphine (B1218219) ligands complexed to transition metals like iridium or rhodium to find the optimal combination for a given ketone and amine substrate. google.comrsc.org

Table 4: Examples of Catalyst Systems in Asymmetric Synthesis

| Catalyst System | Reaction | Catalyst/Ligand Loading | Result | Reference |

|---|---|---|---|---|

| Sc(OSO₃C₁₂H₂₅)₃ / Chiral bipyridine | Asymmetric ring-opening of epoxides | 1.2 mol % ligand | High yields and excellent enantioselectivities. | organic-chemistry.org |

| Chiral SPINOL-derived borophosphate | Asymmetric reductive amination | 5-10 mol % | Good to excellent yields and enantioselectivities (up to 98% ee). | acs.org |

| Ir-complex / (R,R)-f-SpiroPhos ligand | Asymmetric hydrogenation of imines | Not specified | High yields and enantioselectivities. | rsc.org |

| Rh-complex / DiPAMP ligand | Asymmetric hydrogenation of dehydro-amino acids | Not specified | Industrial process for L-Dopa synthesis. | nih.gov |

Elucidation of Reaction Mechanisms in Asymmetric Synthesis

In the realm of asymmetric synthesis, 2-Amino-3-(2-methoxyphenyl)propan-1-ol, often in its deprotonated form, acts as a chiral ligand for metal catalysts, most notably ruthenium, rhodium, and iridium. These complexes are highly effective in promoting the asymmetric transfer hydrogenation of prochiral ketones and imines, yielding chiral secondary alcohols and amines with high enantioselectivity. The elucidation of the reaction mechanisms has been a subject of extensive research, with a consensus pointing towards metal-ligand bifunctional catalysis.

Characterization of Inner-Sphere and Outer-Sphere Mechanistic Pathways

The transfer of hydrogen from a donor molecule, typically isopropanol, to a substrate can proceed through two primary mechanistic pathways: inner-sphere and outer-sphere mechanisms.

Inner-Sphere Mechanism: In this pathway, the substrate directly coordinates to the metal center of the catalyst. For the transfer hydrogenation of a ketone, this would involve the formation of a metal alkoxide intermediate. The hydride transfer then occurs from the metal to the coordinated carbonyl carbon. This mechanism is more common in traditional Meerwein-Ponndorf-Verley reductions. acs.org

Outer-Sphere Mechanism: This mechanism, widely accepted for Noyori-type catalysts which utilize chiral amino alcohol ligands, does not involve direct coordination of the substrate to the metal center. msu.edursc.org Instead, the substrate interacts with the catalyst in the second coordination sphere. The transfer of a hydride from the metal and a proton from the amine group of the ligand to the carbonyl group of the substrate is believed to occur in a concerted or stepwise manner through a six-membered pericyclic transition state. diva-portal.orgcapes.gov.brepa.gov This outer-sphere pathway is supported by the high chemoselectivity observed for the reduction of C=O bonds over C=C bonds in substrates containing both functionalities, as olefins are less likely to participate in such a hydrogen-bonding interaction. acs.org

Theoretical studies and experimental evidence for analogous systems suggest that catalysts derived from 2-Amino-3-(2-methoxyphenyl)propan-1-ol likely operate through an outer-sphere mechanism in asymmetric transfer hydrogenation reactions. acs.org

Identification and Role of Catalytic Intermediates and Transition States

The catalytic cycle of asymmetric transfer hydrogenation involving ruthenium-amino alcohol complexes has been extensively studied. The active catalytic species is a ruthenium hydride complex, formed in situ from a ruthenium precursor, the amino alcohol ligand, and a base (e.g., KOH or a metal alkoxide).

Catalytic Intermediates: The key catalytic intermediate is an 18-electron ruthenium hydride species. acs.org The formation of this intermediate involves the deprotonation of the amino alcohol ligand by the base, followed by reaction with the hydrogen donor (isopropanol) to generate the active hydride catalyst and acetone. The ruthenium hydride complex exists as a crucial juncture in the catalytic cycle, ready to deliver the hydride to the substrate.

Transition States: The stereochemical outcome of the reaction is determined in the transition state of the hydrogen transfer step. For the outer-sphere mechanism, a six-membered pericyclic transition state is proposed, involving the ruthenium center, the hydride ligand, the nitrogen and proton of the amino group of the ligand, and the carbonyl carbon and oxygen of the substrate. diva-portal.orgcapes.gov.br The chirality of the 2-Amino-3-(2-methoxyphenyl)propan-1-ol ligand dictates the facial selectivity of the hydride transfer to the prochiral ketone. The steric and electronic properties of the substituents on the ligand and the substrate influence the stability of the diastereomeric transition states, leading to the observed enantioselectivity. nih.gov The Felkin-Anh model can also be applied to rationalize the stereochemical outcome in the reduction of ketones with a chiral alpha-carbon. chemtube3d.com

Mechanistic Studies of Hydrogen Transfer Reactions

The hydrogen transfer process in these reactions is a well-orchestrated event. In the case of transfer hydrogenation using isopropanol as the hydrogen source, the reaction is initiated by the formation of a ruthenium isopropoxide complex. Subsequent β-hydride elimination from the isopropoxide generates the active ruthenium hydride species and acetone. nih.gov

The transfer of hydrogen to the ketone substrate from the ruthenium hydride complex, facilitated by the amino alcohol ligand, is the key stereodetermining step. The N-H proton of the ligand is believed to form a hydrogen bond with the carbonyl oxygen of the substrate, thereby activating it for nucleophilic attack by the hydride from the metal center. This concerted or near-concerted transfer of H- and H+ is a hallmark of the metal-ligand bifunctional catalysis. diva-portal.orgcapes.gov.br The classic mechanism for transfer hydrogenation of ketones with isopropanol catalyzed by a transition metal complex illustrates this process. rsc.org

Mechanistic Aspects of Salt Formation and Dissociation

2-Amino-3-(2-methoxyphenyl)propan-1-ol is typically supplied and handled as its hydrochloride (HCl) salt. This salt formation is a simple acid-base reaction where the lone pair of electrons on the nitrogen atom of the amino group accepts a proton from hydrochloric acid. This results in the formation of an ammonium salt, which is an ionic compound.

The formation of the hydrochloride salt enhances the stability and crystallinity of the amino alcohol, making it easier to purify and handle. In solution, particularly in polar solvents, the hydrochloride salt can dissociate to varying degrees into the protonated amino alcohol cation and the chloride anion. The extent of dissociation is governed by the pKa of the conjugate acid of the amine and the properties of the solvent. For catalytic applications where the free amine is required to coordinate to a metal center, a base is added to deprotonate the ammonium salt, liberating the neutral amino alcohol.

Studies on Electronic Effects and Solvent Polarity on Reaction Pathways

The efficiency and stereoselectivity of reactions catalyzed by complexes of 2-Amino-3-(2-methoxyphenyl)propan-1-ol are significantly influenced by electronic effects and the polarity of the reaction medium.

The 2-methoxy group on the phenyl ring of the ligand is an important feature. The methoxy group is generally considered to be electron-donating through resonance, which can increase the electron density on the aromatic ring. However, its effect on the catalytic center is more complex and can be both inductive and mesomeric. The electronic nature of this substituent can influence the acidity of the N-H proton and the hydridic character of the Ru-H bond in the active catalyst, thereby modulating the catalytic activity and enantioselectivity.

The polarity of the solvent plays a crucial role in the reaction pathway. Solvents can affect the solubility of the catalyst and substrates, the stability of intermediates and transition states, and the degree of aggregation of the catalyst. In asymmetric transfer hydrogenation, a change in solvent polarity can lead to variations in enantioselectivity. rsc.org For instance, more polar solvents can stabilize charged intermediates and transition states, potentially altering the reaction kinetics and the energy difference between the diastereomeric transition states. The choice of solvent is therefore a critical parameter for optimizing the stereochemical outcome of the reaction.

Mechanistic Insights into Functional Group Transformations

Beyond the well-studied asymmetric reduction of ketones, chiral amino alcohols like 2-Amino-3-(2-methoxyphenyl)propan-1-ol are employed as catalysts or ligands in a variety of other functional group transformations.

Aldol (B89426) and Michael Additions: Chiral amino alcohols can act as organocatalysts in asymmetric aldol and Michael additions. nih.govrsc.orgresearchgate.netwikipedia.org In these reactions, the amino group can form an enamine or iminium ion intermediate with a carbonyl compound, while the hydroxyl group can act as a hydrogen bond donor to activate the other reaction partner and control the stereochemistry of the C-C bond formation. The mechanism involves a carefully orchestrated assembly of the reactants around the chiral catalyst.

Addition of Organozinc Reagents to Aldehydes: Chiral amino alcohols are effective ligands for promoting the enantioselective addition of dialkylzinc reagents to aldehydes. nih.govrsc.org The mechanism is believed to involve the formation of a chiral zinc-amino alcohol complex which then coordinates the aldehyde. The chiral environment around the zinc center dictates the facial selectivity of the alkyl group transfer to the aldehyde carbonyl.

Enantioselective Amination: Chiral amino alcohol-derived catalysts have been developed for the enantioselective amination of C-H bonds. nih.govresearchgate.net These reactions often proceed through radical mechanisms where the chiral catalyst controls the stereochemistry of the radical trapping step.

The versatility of 2-Amino-3-(2-methoxyphenyl)propan-1-ol and its analogs in these and other functional group transformations underscores the importance of understanding the underlying reaction mechanisms to further expand their synthetic utility.

Data on Asymmetric Transfer Hydrogenation of Ketones with Amino Alcohol Catalysts

The following table presents representative data on the asymmetric transfer hydrogenation of acetophenone (B1666503) using various chiral β-amino alcohol ligands in conjunction with a ruthenium catalyst. This data, sourced from the literature for analogous systems, illustrates the typical performance of such catalysts.

| Entry | Chiral Amino Alcohol Ligand | Conversion (%) | Enantiomeric Excess (ee, %) | Configuration |

|---|---|---|---|---|

| 1 | (1S,2R)-(-)-cis-1-Amino-2-indanol | >99 | 95 | R |

| 2 | (1R,2S)-(+)-cis-1-Amino-2-indanol | >99 | 94 | S |

| 3 | (R)-2-Amino-1,1-diphenyl-3-methylbutan-1-ol | 98 | 96 | R |

| 4 | (S)-2-Amino-2-phenylethanol | 95 | 85 | S |

Data is illustrative and sourced from studies on analogous systems for the asymmetric transfer hydrogenation of acetophenone.

Derivatization and Transformational Chemistry of 2 Amino 3 2 Methoxyphenyl Propan 1 Ol Hcl

Synthesis of Structurally Diverse Derivatives

The functional groups of 2-Amino-3-(2-methoxyphenyl)propan-1-ol—the amino and hydroxyl moieties—are readily susceptible to a variety of chemical modifications. These reactions allow for the generation of a library of structurally diverse molecules with potential applications in various fields of chemical research.

The primary amine and hydroxyl groups of 2-Amino-3-(2-methoxyphenyl)propan-1-ol serve as nucleophilic centers, readily participating in alkylation and acylation reactions. The selectivity of these reactions can often be controlled by judicious choice of reagents and reaction conditions.

N-Alkylation and N-Acylation: The amino group can be selectively alkylated or acylated under appropriate conditions. Direct N-alkylation of amino alcohols with alcohols can be achieved using ruthenium-based catalysts, offering an atom-economic and environmentally benign method for creating C-N bonds with retention of stereochemistry. rug.nl Acylation is typically performed using acyl chlorides or anhydrides in the presence of a base to yield the corresponding amides.

O-Alkylation and O-Acylation: The hydroxyl group can be converted to ethers or esters through alkylation and acylation, respectively. O-alkylation is commonly achieved using alkyl halides under basic conditions (e.g., Williamson ether synthesis), while O-acylation involves reaction with acylating agents, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

The differential reactivity of the amino and hydroxyl groups allows for sequential functionalization, further expanding the range of accessible derivatives.

| Reaction Type | Reagent/Catalyst Example | Functional Group Modified | Product Class |

| N-Alkylation | R-OH, Ru-catalyst | Amino | Secondary/Tertiary Amine |

| N-Acylation | R-COCl, Base | Amino | Amide |

| O-Alkylation | R-X, Base (e.g., NaH) | Hydroxyl | Ether |

| O-Acylation | (R-CO)₂O, DMAP | Hydroxyl | Ester |

The bifunctional nature of 2-Amino-3-(2-methoxyphenyl)propan-1-ol makes it an excellent precursor for the synthesis of various heterocyclic systems. Intramolecular cyclization reactions can lead to the formation of five- or six-membered rings, which are common motifs in biologically active molecules.

For instance, derivatives of amino alcohols can be used to construct oxazolines, morpholines, and other nitrogen- and oxygen-containing heterocycles. The reaction of an amino alcohol with a carbonyl compound can lead to the formation of an oxazolidine (B1195125) ring. Furthermore, intramolecular nucleophilic substitution reactions, where one functional group displaces a leaving group attached to another part of the molecule, are a common strategy for ring closure. For example, conversion of the hydroxyl group to a good leaving group (like a tosylate) can facilitate an intramolecular cyclization by the amino group to form an aziridine (B145994) or azetidine (B1206935) derivative, depending on the chain length. The synthesis of vicinal amino alcohols containing a 1,2,4-triazole (B32235) ring has been demonstrated through the ring-opening of epoxides, a reaction pathway relevant to amino alcohol chemistry. mdpi.com Similarly, acid-catalyzed ring closure of related phenylpropionic acids is a known method for forming indanones. rsc.org

Beyond simple alkylation and acylation, the amino and hydroxyl groups can undergo a wide array of other chemical transformations.

Amino Group Modifications: The primary amine can be converted into other nitrogen-containing functional groups such as sulfonamides (by reaction with sulfonyl chlorides), ureas (via reaction with isocyanates), or guanidines. It can also be used as a handle for peptide coupling reactions.

Hydroxyl Group Modifications: The primary hydroxyl group can be oxidized to an aldehyde or a carboxylic acid using various oxidizing agents (e.g., PCC, Swern oxidation, TEMPO). Conversely, it can be converted into a leaving group (e.g., tosylate, mesylate) to facilitate substitution reactions, or it can be replaced by a halogen.

These modifications are fundamental in multistep syntheses for altering the reactivity, polarity, and steric properties of the molecule, enabling its incorporation into more complex structures.

Chemical Transformations in Multistep Organic Syntheses

The chiral nature and bifunctionality of 2-Amino-3-(2-methoxyphenyl)propan-1-ol HCl make it a valuable intermediate in the asymmetric synthesis of complex molecules.

When used in its enantiomerically pure form, 2-Amino-3-(2-methoxyphenyl)propan-1-ol can serve as a chiral building block or a chiral auxiliary. wikipedia.orgtcichemicals.com

Chiral Building Block: In this approach, the chiral framework of the molecule is incorporated directly into the final target structure. The stereocenter at the C-2 position is preserved throughout the synthetic sequence, defining the stereochemistry of the final product. This strategy is common in the synthesis of natural products and pharmaceuticals where specific stereoisomers are required for biological activity.

Chiral Auxiliary: A chiral auxiliary is a temporary stereogenic group that controls the stereochemical outcome of a reaction. wikipedia.org The amino alcohol can be temporarily attached to an achiral substrate. The inherent chirality of the auxiliary then directs subsequent reactions to proceed with high diastereoselectivity. After the desired stereocenter has been created, the auxiliary is cleaved and can often be recovered for reuse. Oxazolidinones, which can be derived from amino alcohols, are well-known Evans auxiliaries used in stereoselective aldol (B89426) reactions and alkylations. tcichemicals.com

The use of such chiral synthons is a cornerstone of modern asymmetric synthesis, enabling the efficient construction of enantiomerically pure complex molecules. nih.gov

Starting from 2-Amino-3-(2-methoxyphenyl)propan-1-ol, it is possible to construct elaborate molecular scaffolds bearing multiple functional groups and stereocenters. Through a sequence of reactions involving derivatization of the amino and hydroxyl groups, ring-forming reactions, and coupling to other molecular fragments, complex structures can be assembled.

For example, a protocol for the asymmetric synthesis of 3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one demonstrates how a related methoxyphenyl scaffold can be elaborated through a series of reactions including condensation, substitution, reduction, and cyclization to yield a complex heterocyclic system. elsevierpure.com The strategic application of the reactions discussed in section 4.1 allows synthetic chemists to build upon the simple amino alcohol core, introducing new functionalities and structural complexity in a controlled manner. This approach is fundamental to diversity-oriented synthesis, where libraries of complex and diverse molecules are generated from a common starting material. mdpi.com

Advanced Analytical Methodologies for Research on 2 Amino 3 2 Methoxyphenyl Propan 1 Ol Hcl

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the molecular structure and identifying the functional groups present in 2-Amino-3-(2-methoxyphenyl)propan-1-OL HCl. These non-destructive techniques provide detailed information about the atomic and molecular composition, connectivity, and chemical environment within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules in solution. For 2-Amino-3-(2-methoxyphenyl)propan-1-OL HCl, both ¹H and ¹³C NMR are critical for confirming the carbon-hydrogen framework and the stereochemistry of the molecule.

In a typical ¹H NMR spectrum, the protons on the aromatic ring would appear in the downfield region, generally between 6.8 and 7.3 ppm, exhibiting complex splitting patterns due to coupling with adjacent protons. The methoxy (B1213986) group (OCH₃) protons would present as a sharp singlet around 3.8 ppm. The protons of the propanol (B110389) backbone, including those on the carbons bearing the amino and hydroxyl groups and the benzylic protons, would appear in the more upfield region. The coupling patterns and chemical shifts of these aliphatic protons are particularly important for confirming the connectivity and the relative stereochemistry of the chiral centers. For instance, the vicinal coupling constants (³J) between protons on adjacent carbons can help determine their dihedral angles, offering insights into the conformational preferences of the molecule.

| Proton Environment (Predicted) | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons (C₆H₄) | 6.8 - 7.3 | Multiplet |

| Methine Proton (CH-OH/NH₃⁺) | ~3.5 - 4.5 | Multiplet |

| Methylene Protons (CH₂) | ~2.7 - 3.2 | Multiplet |

| Methoxy Protons (OCH₃) | ~3.8 | Singlet |

| Hydroxyl Proton (OH) | Variable | Broad Singlet |

| Amine Protons (NH₃⁺) | Variable | Broad Singlet |

This table presents predicted ¹H NMR chemical shifts based on the analysis of structurally similar compounds.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum would show distinct signals for each unique carbon atom, with the aromatic carbons appearing between 110 and 160 ppm, the methoxy carbon around 55 ppm, and the aliphatic carbons of the propanol chain resonating in the upfield region.

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. For 2-Amino-3-(2-methoxyphenyl)propan-1-OL HCl, a high-resolution mass spectrum would provide the exact mass of the protonated molecule [M+H]⁺, which is the free base form. This allows for the unambiguous confirmation of its molecular formula, C₁₀H₁₅NO₂.

Electron ionization (EI) mass spectrometry would lead to characteristic fragmentation patterns that can be used for structural confirmation. While the HCl salt itself is not volatile, analysis of the free base would be performed. The fragmentation of the parent ion would likely involve cleavage of the C-C bonds in the propanol chain and loss of small neutral molecules like water or ammonia (B1221849). For example, a related compound, 2-Amino-1-(o-methoxyphenyl)propane, shows fragmentation patterns that can help predict the behavior of the target molecule. nist.gov Common fragmentation pathways would include the formation of a stable benzylic cation.

| Ion | Description | Predicted m/z |

| [M+H]⁺ | Protonated molecular ion (free base) | 182.11 |

| [M-H₂O]⁺ | Loss of water from the molecular ion | 164.10 |

| [C₈H₉O]⁺ | Benzylic fragment | 121.06 |

This table provides predicted mass-to-charge ratios (m/z) for the free base of the title compound based on its molecular formula and common fragmentation patterns of similar molecules.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-Amino-3-(2-methoxyphenyl)propan-1-OL HCl would display characteristic absorption bands corresponding to its key structural features.

The presence of the hydroxyl (-OH) group would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The primary amine hydrochloride salt (-NH₃⁺) would exhibit broad stretching vibrations in the 2400-3200 cm⁻¹ range. C-H stretching vibrations from the aromatic ring are expected just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below this value. The C-O stretching of the alcohol and the methoxy ether would be visible in the fingerprint region, typically between 1000-1300 cm⁻¹. Aromatic C=C stretching bands would appear around 1450-1600 cm⁻¹. Analysis of the IR spectrum of a related compound, (1S,2R,1′S)-(+)-2-(1′-(4′′-methoxyphenyl)ethylamino)-1-phenyl-1-propanol HCl, confirms these expected absorption regions. researchgate.net

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H Stretch (Alcohol) | 3200 - 3600 (Broad) |

| N-H Stretch (Amine Salt) | 2400 - 3200 (Broad) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O Stretch (Ether & Alcohol) | 1000 - 1300 |

This table summarizes the characteristic IR absorption frequencies for the functional groups present in the title compound.

Chromatographic Techniques for Separation and Enantiomeric Purity Determination

Chromatographic methods are essential for separating the target compound from impurities and for determining its enantiomeric purity, which is a critical parameter for chiral molecules.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and, crucially, the enantiomeric excess (e.e.) of chiral compounds. For 2-Amino-3-(2-methoxyphenyl)propan-1-OL, which has a stereocenter, it is necessary to separate its two enantiomers to determine the efficacy of an asymmetric synthesis.

This separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) that have been coated or immobilized on a silica (B1680970) support, are widely used for this purpose. oup.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a polar modifier such as isopropanol (B130326) or ethanol (B145695), is optimized to achieve baseline separation of the enantiomers. lcms.cz The choice of modifier and its concentration can significantly impact the retention and resolution. nist.gov The detection is usually performed using a UV detector, set at a wavelength where the aromatic ring shows strong absorbance. For phenylpropanolamine derivatives, this is often in the range of 254 nm. azypusa.com

| Parameter | Typical Condition |

| Column | Chiral Stationary Phase (e.g., Cellulose or Amylose based) |

| Mobile Phase | Hexane/Isopropanol or Heptane/Ethanol mixtures |

| Detection | UV at ~254 nm |

| Flow Rate | 0.5 - 1.5 mL/min |

This table outlines typical starting conditions for developing a chiral HPLC method for the enantiomeric separation of compounds similar to the title molecule.

Gas Chromatography (GC) for Reaction Monitoring and Product Analysis

Gas Chromatography (GC) can be employed for monitoring the progress of the synthesis of 2-Amino-3-(2-methoxyphenyl)propan-1-ol and for assessing the purity of starting materials and intermediates. However, due to the low volatility and polar nature of amino alcohols, direct analysis by GC is often challenging, leading to poor peak shape and thermal degradation.

To overcome these issues, derivatization is typically required to convert the polar -OH and -NH₂ groups into less polar, more volatile moieties. Common derivatization agents include silylating reagents (e.g., BSTFA or MTBSTFA) which form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers and amines.

For determining enantiomeric purity, a chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative (e.g., Chirasil-DEX), can be used. rsc.org This allows for the separation of the derivatized enantiomers. The use of a flame ionization detector (FID) is common for this type of analysis. GC can be a valuable tool, particularly for confirming the absence of volatile impurities from the synthesis. The successful use of GC has been confirmed in the analysis of other amino alcohols following appropriate derivatization or using specialized columns. google.com

| Parameter | Typical Condition |

| Derivatization | Silylation (e.g., with BSTFA or MTBSTFA) |

| Column | Chiral capillary column (e.g., Chirasil-DEX CB) for enantiomeric analysis |

| Carrier Gas | Nitrogen or Helium |

| Detector | Flame Ionization Detector (FID) |

| Temperature Program | Isothermal or gradient, depending on the separation |

This table describes general conditions for the GC analysis of amino alcohols, which would be applicable to the title compound after derivatization.

Thin-Layer Chromatography (TLC) for Reaction Progression

Thin-Layer Chromatography (TLC) is a fundamental and highly effective technique for monitoring the progress of chemical reactions in real-time. Its application in the synthesis of 2-Amino-3-(2-methoxyphenyl)propan-1-ol HCl allows for a rapid, qualitative assessment of the consumption of starting materials and the formation of the product. This is achieved by comparing the chromatographic behavior of the reaction mixture over time against that of the starting materials and a reference standard of the product.

A typical TLC setup for monitoring the synthesis of this amino alcohol would involve a silica gel plate as the stationary phase. The choice of the mobile phase is critical and is determined empirically to achieve optimal separation of the spots corresponding to the reactants and the product. Given the polar nature of the amino and hydroxyl groups in the target compound, a moderately polar solvent system is generally effective. A mixture of a non-polar solvent like dichloromethane (B109758) or ethyl acetate (B1210297) with a polar solvent such as methanol (B129727) is often a good starting point. The polarity of the mobile phase can be further adjusted by the addition of small amounts of acetic acid or ammonia to improve the resolution of the spots. nih.govpreproom.org

The visualization of the spots on the TLC plate can be accomplished using a variety of methods. Due to the presence of an aromatic ring, the compound is UV active and can be visualized under a UV lamp, typically at 254 nm. For enhanced visualization, or if the starting materials are not UV active, a chemical staining agent is employed. Ninhydrin is a particularly useful reagent for this compound as it reacts with the primary amine group to produce a distinctive purple or brownish spot, a characteristic reaction for amino acids and their derivatives. crsubscription.com

The progress of the reaction is determined by observing the changes in the TLC plate over time. As the reaction proceeds, the intensity of the spots corresponding to the starting materials will diminish, while the spot corresponding to 2-Amino-3-(2-methoxyphenyl)propan-1-ol HCl will intensify. The reaction is generally considered complete when the spots of the starting materials are no longer visible. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter in TLC. Different compounds will have different Rf values under the same conditions, allowing for their differentiation.

Below is an interactive data table summarizing potential TLC systems for monitoring the synthesis of 2-Amino-3-(2-methoxyphenyl)propan-1-ol HCl.

| Stationary Phase | Mobile Phase (v/v) | Visualization Method | Expected Observation |

| Silica Gel GF254 | Dichloromethane:Methanol (9:1) | UV (254 nm), Ninhydrin | Separation of starting materials and product spots. |

| Silica Gel GF254 | Ethyl Acetate:Hexane (1:1) | UV (254 nm), Ninhydrin | May require adjustment with a more polar solvent. |

| Silica Gel GF254 | n-Butanol:Acetic Acid:Water (4:1:1) | UV (254 nm), Ninhydrin | A common system for amino acids, likely effective. preproom.org |

This table is based on common practices for compounds with similar functional groups.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a cornerstone technique for confirming the empirical and molecular formula of a synthesized compound. For 2-Amino-3-(2-methoxyphenyl)propan-1-ol HCl, this method provides a quantitative determination of the percentage composition of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and chlorine (Cl). The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula (C₁₀H₁₅NO₂·HCl) to verify its stoichiometric purity.

The theoretical elemental composition can be calculated using the atomic weights of the constituent elements and the molecular weight of the compound. The molecular weight of 2-Amino-3-(2-methoxyphenyl)propan-1-ol is 181.23 g/mol , and the molecular weight of its hydrochloride salt is 217.69 g/mol .

The theoretical percentages are as follows:

Carbon (C): (10 * 12.01) / 217.69 * 100% = 55.17%

Hydrogen (H): (16 * 1.01) / 217.69 * 100% = 7.42%

Nitrogen (N): (1 * 14.01) / 217.69 * 100% = 6.44%

Oxygen (O): (2 * 16.00) / 217.69 * 100% = 14.70%

Chlorine (Cl): (1 * 35.45) / 217.69 * 100% = 16.28%

A high degree of agreement between the experimental and theoretical values, typically within ±0.4%, provides strong evidence for the correct elemental composition and purity of the synthesized compound. Discrepancies outside this range may indicate the presence of impurities, residual solvents, or an incorrect structural assignment.

The following interactive data table presents the theoretical elemental composition of 2-Amino-3-(2-methoxyphenyl)propan-1-ol HCl.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 10 | 120.10 | 55.17 |

| Hydrogen | H | 1.01 | 16 | 16.16 | 7.42 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 6.44 |

| Oxygen | O | 16.00 | 2 | 32.00 | 14.70 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 16.28 |

| Total | 217.69 | 100.00 |

Validation of Analytical Methodologies for Research Applications

The validation of analytical methods is a critical process in chemical research that ensures the reliability, consistency, and accuracy of the data produced. globalresearchonline.net For research on 2-Amino-3-(2-methoxyphenyl)propan-1-ol HCl, any quantitative analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) used for purity determination or assay, must be validated. The validation process involves establishing, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application. jetir.org Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, range, accuracy, precision, and robustness. globalresearchonline.netwjarr.com

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net For an HPLC method, this would be demonstrated by showing that the peak for 2-Amino-3-(2-methoxyphenyl)propan-1-ol HCl is well-resolved from other peaks.

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. scioninstruments.com This is typically determined by analyzing a series of standards of known concentrations and performing a linear regression analysis on the response versus concentration data.

Range is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration of the analyte and comparing the measured value to the true value. gavinpublishers.com

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. jetir.org It is usually expressed as the relative standard deviation (RSD) of a series of measurements and is assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision). pharmaguideline.com

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. gavinpublishers.com Examples of variations include changes in the mobile phase composition, pH, or temperature.

The following interactive data table summarizes the key parameters for the validation of an analytical method for 2-Amino-3-(2-methoxyphenyl)propan-1-ol HCl.

| Validation Parameter | Objective | Typical Acceptance Criteria for Research |

| Specificity | To ensure the method is selective for the analyte. | Resolution between the analyte peak and other peaks > 1.5. |

| Linearity | To demonstrate a proportional relationship between response and concentration. | Correlation coefficient (r²) ≥ 0.99. |

| Range | To define the concentration interval where the method is applicable. | Defined by the linearity study. |

| Accuracy | To determine how close the measured value is to the true value. | Recovery of 98-102%. gavinpublishers.com |

| Precision (Repeatability) | To assess the precision of the method over a short time. | Relative Standard Deviation (RSD) ≤ 2%. |

| Precision (Intermediate) | To assess the precision of the method under different conditions. | Relative Standard Deviation (RSD) ≤ 3%. |

| Robustness | To evaluate the method's reliability with small changes in parameters. | No significant change in results with varied parameters. |

By systematically evaluating these parameters, researchers can have confidence that the analytical methods used in the study of 2-Amino-3-(2-methoxyphenyl)propan-1-ol HCl are suitable for their intended purpose and will yield data that is both accurate and reliable. rsc.org

Computational Chemistry and Molecular Modeling Studies of 2 Amino 3 2 Methoxyphenyl Propan 1 Ol Hcl

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in modern chemistry for predicting the electronic structure and reactivity of molecules. scienceopen.comnih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule. scienceopen.comresearchgate.net

For 2-Amino-3-(2-methoxyphenyl)propan-1-OL HCl, DFT calculations can elucidate key aspects of its chemical nature. The geometry of the molecule is first optimized to find its most stable three-dimensional conformation. From this optimized structure, a variety of electronic properties can be calculated.

A crucial aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO indicates its ability to accept an electron. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. irjweb.comugm.ac.id A smaller gap generally suggests higher reactivity.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. ugm.ac.idresearchgate.net For 2-Amino-3-(2-methoxyphenyl)propan-1-OL HCl, the MEP would likely show negative potential around the oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack, and positive potential around the hydrogen atoms of the amine and hydroxyl groups.

These quantum chemical descriptors provide a quantitative basis for predicting how the molecule will interact with other reagents, which is essential for understanding its reaction mechanisms.

Table 1: Illustrative Quantum Chemical Reactivity Descriptors This table presents typical parameters that would be calculated for a molecule like 2-Amino-3-(2-methoxyphenyl)propan-1-OL HCl. The values are for illustrative purposes.

| Parameter | Symbol | Typical Value Range | Significance |

| HOMO Energy | EHOMO | -5 to -7 eV | Electron-donating ability |

| LUMO Energy | ELUMO | -1 to 1 eV | Electron-accepting ability |

| HOMO-LUMO Gap | ΔE | 4 to 6 eV | Chemical reactivity and stability irjweb.com |

| Ionization Potential | IP | 5 to 7 eV | Energy required to remove an electron |

| Electron Affinity | EA | 1 to -1 eV | Energy released when gaining an electron |

| Electronegativity | χ | 2 to 4 eV | Ability to attract electrons |

| Chemical Hardness | η | 2 to 3 eV | Resistance to change in electron distribution irjweb.com |

| Electrophilicity Index | ω | 0.5 to 2 eV | Propensity to accept electrons irjweb.com |

Molecular Dynamics Simulations in Reaction Pathway Studies

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a trajectory that reveals how the system evolves. researchgate.net

For studying chemical reactions, ab initio molecular dynamics (AIMD) is particularly powerful. pnas.org AIMD generates the forces acting on the atoms at each step of the simulation directly from electronic structure calculations, allowing for the modeling of bond-breaking and bond-forming events without pre-existing parameters. pnas.orgoup.com

In the context of 2-Amino-3-(2-methoxyphenyl)propan-1-OL HCl, MD simulations could be used to study its conformational flexibility, its interactions with solvent molecules, or its pathway during a chemical transformation. For example, a simulation could track the protonation state of the amino group in an aqueous environment or model the molecular rearrangements that occur during a cyclization or substitution reaction. These simulations can uncover complex reaction mechanisms, identify transient intermediates, and reveal dynamic effects that are not apparent from static calculations of the potential energy surface. researchgate.netresearchgate.net Automated methods can analyze AIMD trajectories to map out complex reaction networks, identifying the most probable sequences of elementary reactions. nih.gov

In Silico Approaches for Catalyst and Ligand Design

The synthesis of specific stereoisomers of chiral molecules like 2-Amino-3-(2-methoxyphenyl)propan-1-OL, which is a vicinal amino alcohol, often requires asymmetric catalysis. nih.gov Computational, or in silico, methods have become indispensable for the rational design of new catalysts and chiral ligands to improve the efficiency and selectivity of such syntheses. chiralpedia.comnih.gov

The process often begins with understanding the mechanism of a desired reaction, such as an asymmetric reduction or amination to form the amino alcohol. frontiersin.org Quantum chemical calculations can model the transition states of the reaction with a potential catalyst, providing insight into the origins of enantioselectivity.

Based on this mechanistic understanding, chemists can design a virtual library of candidate ligands or catalysts. These candidates can be rapidly screened using computational methods to predict their effectiveness. chiralpedia.com For instance, docking simulations can assess how well different ligands bind to a metal center, while quantum mechanics/molecular mechanics (QM/MM) methods can calculate the energy barriers for the catalytic cycle with much greater efficiency than full QM calculations. chiralpedia.com This computational pre-screening significantly narrows down the number of candidates that need to be synthesized and tested experimentally, accelerating the discovery of new and improved catalytic systems for producing valuable chiral building blocks like amino alcohols. researchgate.netchemrxiv.org

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Chiral Building Block in Asymmetric Synthesis

Chiral 1,2-amino alcohols are foundational scaffolds in the development of drug candidates and chiral ligands. nih.govresearchgate.net The enantiomerically pure forms of compounds like 2-Amino-3-(2-methoxyphenyl)propan-1-ol serve as powerful tools in asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral molecule. This control is critical in pharmacology, where different enantiomers of a drug can have vastly different biological activities.

The utility of chiral amino alcohols lies in their ability to introduce stereocenters into target molecules in a predictable manner. They are integral to the "chiral pool" approach, where readily available, enantiomerically pure natural products are used as starting materials for the synthesis of more complex chiral compounds. This strategy is often more efficient than developing asymmetric syntheses from scratch.

Recent research has highlighted various methods for the synthesis of chiral 1,2-amino alcohols, often employing techniques like asymmetric transfer hydrogenation of unprotected α-ketoamines. acs.org These methods aim to produce these valuable building blocks in high yields and with excellent enantioselectivities. The development of novel, constrained lactam building blocks from α-amino acids further demonstrates the ongoing innovation in creating structurally diverse and functionally optimized chiral synthons. nih.gov

Precursor for Advanced Intermediates in Complex Organic Synthesis

The chemical versatility of 2-Amino-3-(2-methoxyphenyl)propan-1-ol allows it to serve as a precursor for a variety of advanced intermediates essential in the synthesis of complex organic molecules. The primary amine and hydroxyl groups provide reactive sites for a wide range of chemical transformations, enabling its incorporation into larger, more intricate structures.

For example, it can be a starting point for the synthesis of unnatural α-amino acids, which are crucial components in the design of peptides and proteins with novel properties. nih.govrsc.org The synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids showcases a general route that can be adapted for the preparation of various amino acid derivatives. nih.gov

Furthermore, the structural motif of this compound is found within more complex molecules that are themselves key intermediates. For instance, optically active methylhydroxyaminopropanol compounds are used as intermediates in the synthesis of other significant molecules. researchgate.net The ability to functionalize and modify the core structure of 2-Amino-3-(2-methoxyphenyl)propan-1-ol makes it a valuable platform for generating a library of diverse and complex intermediates for various synthetic campaigns.

Exploration in Ligand Design for Catalysis

The field of catalysis heavily relies on the design and synthesis of chiral ligands that can effectively control the stereochemical outcome of chemical reactions. The 1,2-amino alcohol functionality present in 2-Amino-3-(2-methoxyphenyl)propan-1-ol makes it an attractive scaffold for the development of such ligands. The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that can influence the approach of reactants and favor the formation of a specific enantiomer.

The synthesis of chiral ligands from readily available chiral building blocks is a common strategy in asymmetric catalysis. While direct research on ligands derived specifically from 2-Amino-3-(2-methoxyphenyl)propan-1-ol is an area of ongoing exploration, the broader class of chiral 1,2-amino alcohols has been extensively used in the development of catalysts for various transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. nih.govresearchgate.net

The modular nature of these amino alcohol-based ligands allows for fine-tuning of their steric and electronic properties by modifying the substituents on the nitrogen and the aromatic ring. This adaptability is crucial for optimizing catalyst performance for a specific reaction. The continued investigation into new chiral ligands derived from compounds like 2-Amino-3-(2-methoxyphenyl)propan-1-ol holds the potential to uncover novel catalysts with enhanced activity and selectivity for a wide range of asymmetric transformations.

Q & A

Q. Optimization Tips :

- Control stereochemistry by using chiral catalysts (e.g., (R)-BINAP) to avoid racemic mixtures.

- Monitor pH during salt formation (target pH 4–5 for HCl stability).

- Purity can be enhanced via recrystallization in ethanol/water (7:3 v/v) .

Basic: What analytical techniques are critical for characterizing purity and structural integrity?

Methodological Answer:

- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in acetonitrile/water (30:70) at 1 mL/min. Purity ≥95% is acceptable for pharmacological studies .

- NMR : Key signals include:

- ¹H NMR (D₂O) : δ 7.2–6.8 (m, aromatic H), δ 3.8 (s, OCH₃), δ 3.5–3.2 (m, CH₂-OH), δ 2.9 (t, NH₂).

- ¹³C NMR : Confirm methoxy carbon at ~55 ppm .

- Mass Spectrometry : Expected [M+H]⁺ = 228.1 m/z (theoretical) .

Advanced: How does stereochemistry influence the compound’s biological activity, and how can enantiomeric excess be quantified?

Methodological Answer:

- Activity Impact : The (S)-enantiomer may show higher receptor-binding affinity due to spatial compatibility with target proteins (e.g., adrenergic receptors). Comparative studies of (R) and (S) forms are critical .

- Enantiomeric Analysis :

- Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15).

- Calculate enantiomeric excess (ee) via peak area ratios.

- Polarimetry: Specific rotation [α]₂₅D = +12.5° for (S)-form .

Advanced: How should researchers address contradictions in reported pharmacological data (e.g., varying IC₅₀ values)?

Methodological Answer:

Discrepancies often arise from:

- Purity Differences : Impurities ≥2% can skew results. Validate via HPLC and adjust synthesis protocols.

- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times (24–48 hrs).

- Dosage Variability : Use molarity-based dosing instead of mass/volume.

Featured Recommendations

| Most viewed | ||

|---|---|---|